2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide is an organic compound with the molecular formula C16H18N2O2 It is a derivative of naphthalene, characterized by the presence of four methyl groups and two carboxamide groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide typically involves the reaction of 2,3,6,7-tetramethylnaphthalene with phosgene or a similar reagent to introduce the carboxamide groups. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamide groups to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene dicarboxylic acids, while reduction may produce naphthalene diamines .
Scientific Research Applications
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxamide groups.
2,3,6,7-Tetramethylnaphthalene: Lacks the carboxamide groups, making it less reactive in certain chemical reactions.
Uniqueness
2,3,6,7-Tetramethylnaphthalene-1,4-dicarboxamide is unique due to the presence of both methyl and carboxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
408539-51-5 |
---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2,3,6,7-tetramethylnaphthalene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H18N2O2/c1-7-5-11-12(6-8(7)2)14(16(18)20)10(4)9(3)13(11)15(17)19/h5-6H,1-4H3,(H2,17,19)(H2,18,20) |
InChI Key |
IUBUFBCVRWLOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C=C1C)C(=O)N)C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.